SODIUM HEXAFLUOROSTANNATE (IV)

Dental caries prevention Fluoride efficacy Enamel protection

Researchers formulating topical fluoride treatments often face unpredictable hydrolysis kinetics with conventional fluoride salts. Sodium hexafluorostannate(IV) solves this via H⁺-controlled hydrolysis that dominates over Ca²⁺ promotion-opposite to Na₂SiF₆-enabling predictable fluoride release in acidic calcium phosphate systems. • Delivers 40.9 wt% fluoride content, outperforming K₂SnF₆ (36.7 wt%) on a per-gram basis • Water-soluble and air/moisture-stable for robust aqueous formulation • Serves as economical precursor for battery electrolyte additives and Mn⁴⁺-doped phosphor research

Molecular Formula F6Na2Sn
Molecular Weight 278.68 g/mol
CAS No. 16924-51-9
Cat. No. B095967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSODIUM HEXAFLUOROSTANNATE (IV)
CAS16924-51-9
Synonymssodium hexafluorostanate
Molecular FormulaF6Na2Sn
Molecular Weight278.68 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Sn+4]
InChIInChI=1S/6FH.2Na.Sn/h6*1H;;;/q;;;;;;2*+1;+4/p-6
InChIKeyUMGSFZGNYYDQSL-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hexafluorostannate(IV): Inorganic Fluorostannate Salt Overview


Sodium hexafluorostannate(IV) (Na₂SnF₆, CAS 16924-51-9) is an inorganic halometallate salt composed of sodium cations and octahedral [SnF₆]²⁻ anions. It is a white crystalline powder with a molecular weight of 278.66 g/mol [1]. The compound is water-soluble and air- and moisture-stable under ambient conditions, making it suitable for aqueous formulation and storage . Its dual-functionality—delivering both fluoride and tin ions—has been exploited in dental caries prevention, where it outperforms sodium fluoride in enamel protection [2]. Emerging applications include its use as a host matrix for Mn⁴⁺-doped red phosphors in warm white LED lighting [3] and as a precursor for hexafluorostannate-based electrolyte additives in lithium-ion and sodium-ion batteries [4].

Why Cation Substitution Alters Hexafluorostannate Performance


Despite sharing the [SnF₆]²⁻ anion, hexafluorostannate salts with different cations exhibit materially different physicochemical properties that directly impact application performance. Sodium hexafluorostannate(IV) is water-soluble, whereas the potassium analog K₂SnF₆·H₂O shows limited aqueous solubility (approximately 3.5 g/100 g H₂O at 18°C) [1] and the ammonium analog (NH₄)₂SnF₆ decomposes upon heating with ammonia evolution [2]. The lithium analog Li₂SnF₆, while employed in battery electrolyte research, presents different ionic conductivity characteristics and hygroscopicity profiles compared to Na₂SnF₆ [3]. Spectroscopic investigations of NaM'SnF₆ (M' = Na, K, Rb, Cs) complexes confirm that the cation identity modulates external-sphere interaction strength and dynamic ion behavior in the crystal lattice across 150–370 K [4]. Moreover, the sodium salt delivers a mass-efficiency advantage: at 278.66 g/mol, Na₂SnF₆ provides 40.9 wt% fluoride content versus 36.7 wt% for K₂SnF₆ (310.90 g/mol) and 33.6 wt% for Cs₂SnF₆, meaning that on a per-gram basis, Na₂SnF₆ delivers more fluoride ions for dental or chemical applications [5]. These cation-dependent differences mean that generic substitution will alter solubility, thermal behavior, fluoride delivery kinetics, and electrochemical performance, making direct replacement inadvisable without reformulation.

Quantitative Evidence for Selecting Sodium Hexafluorostannate(IV)


Caries Reduction Efficacy Versus NaF and SnF₂

In a controlled experimental caries study in hamsters, sodium hexafluorostannate (Na₂SnF₆) and stannous fluoride (SnF₂) both significantly reduced caries incidence, whereas sodium fluoride (NaF) failed to produce a statistically significant reduction. This establishes Na₂SnF₆ as a caries-inhibiting agent whose efficacy is tied to the presence of the tin cation, not merely fluoride release [1]. In a separate clinical trial with children, topical Na₂SnF₆ application demonstrated caries-inhibiting effects superior to other fluoride solutions tested under laboratory enamel acid-attack conditions [2].

Dental caries prevention Fluoride efficacy Enamel protection

Hydrolysis Behavior Compared with Na₂SiF₆

A quasi-constant composition titration study compared the hydrolysis reactions of Na₂SiF₆ and Na₂SnF₆ under varying pH and Ca²⁺ concentrations [1]. Under high H⁺ and Ca²⁺ conditions, Ca²⁺ promoted Na₂SiF₆ hydrolysis more strongly than H⁺ inhibited it, whereas for Na₂SnF₆, the inhibitory effect of H⁺ dominated over the promoting effect of Ca²⁺. This differential hydrolysis behavior makes Na₂SnF₆ more controllable in acidic calcium phosphate topical fluoride formulations that form dicalcium phosphate dihydrate as an intermediate [1].

Hydrolysis kinetics Topical fluoride treatment Calcium phosphate compatibility

Enamel Fluoride Uptake Among Clinical Agents

In an in vitro study measuring fluoride uptake into extracted human premolar enamel from six different fluoride solutions, sodium hexafluorostannate produced significant increases in fluoride content of superficial enamel layers (outermost 10–15 µm), alongside sodium fluoride, acidic phosphate fluoride, monofluorophosphate, stannous fluoride, and cetylaminhydrofluoride [1]. While all agents increased fluoride levels, the magnitude of uptake was widely variable among agents. Notably, Na₂SnF₆ was among the agents that delivered both fluoride and tin ions to the enamel surface, a dual-action profile shared only with SnF₂ among the six agents tested [1].

Enamel fluoride uptake In vitro fluoride testing Preventive dentistry

DFT Band Gap and Density Versus Mixed-Cation Analogs

Density functional theory (DFT) calculations from the Materials Project database provide quantitative structural and electronic parameters for Na₂SnF₆ that differentiate it from mixed-cation analogs [1] [2]. Na₂SnF₆ (tetragonal, P4₂/mnm) has a calculated density of 3.39 g/cm³, a formation energy of -3.019 eV/atom, and a computed band gap of 4.968 eV (GGA; typically underestimated by ~40–50% versus experimental). In comparison, the mixed-cation analog KNaSnF₆ (orthorhombic, Pna2₁) has a computed band gap of 5.183 eV, while CsNaSnF₆ (orthorhombic, Pbcn) has a band gap of 5.144 eV [2]. The lower band gap of Na₂SnF₆ relative to KNaSnF₆ (Δ = 0.215 eV) indicates different electronic structure that affects its suitability as a host matrix for Mn⁴⁺ luminescent centers in phosphor applications [3].

DFT-calculated properties Band gap engineering Phosphor host matrix

Hexafluorostannate as Battery Electrolyte Additive

A 2023 thesis study investigated Li₂SnF₆ (the lithium salt of hexafluorostannate) as a bifunctional SEI- and CEI-forming electrolyte additive for thermally robust NCM811/graphite lithium-ion batteries [1]. The hexafluorostannate anion was shown to form stable interphase layers on both cathode and anode surfaces, enhancing thermal stability. While this study employed Li₂SnF₆ (CAS 17029-16-2), the [SnF₆]²⁻ anion is the active functional species, and sodium hexafluorostannate (Na₂SnF₆) serves as a more economical and readily available precursor for synthesizing Li₂SnF₆ via cation exchange or as a direct additive in sodium-ion battery electrolytes [2]. Patents on sodium-ion battery electrolytes have identified sodium hexafluorostannate and related fluorinated sodium salts as candidate additives for improving coulombic efficiency and reducing electrolyte decomposition [3].

Lithium-ion battery Electrolyte additive SEI/CEI formation

Anti-Plaque Activity Compared with SnF₂

An in vivo SEM study screened the anti-plaque effects of different fluoride mouthrinses at equivalent fluoride concentrations using an intraoral enamel cylinder model worn for 2-day test periods [1]. Stannous fluoride, sodium hexafluorostannate, and two amine fluorides all appeared to greatly reduce bacterial accumulation on enamel compared to control. This study provides direct evidence that Na₂SnF₆ exerts anti-plaque efficacy comparable to SnF₂—the clinical gold standard for antimicrobial fluoride therapy—while offering a different aqueous stability profile as a hexafluorostannate salt versus stannous fluoride [1].

Anti-plaque activity Oral microbiology Fluoride mouthrinse

Best-Fit Application Scenarios for Sodium Hexafluorostannate(IV)


Dual Tin-Fluoride Anticaries and Anti-Plaque Formulations

Based on the clinical and in vivo evidence that Na₂SnF₆ matches SnF₂ in caries inhibition and anti-plaque efficacy [1], this compound is best deployed in professional topical fluoride varnishes, gels, and mouthrinses where the combined therapeutic effects of stannous (tin) and fluoride ions are desired. Na₂SnF₆ may be preferred over SnF₂ in formulations where aqueous stability and reduced metallic taste are priorities, as the [SnF₆]²⁻ complex exhibits different hydrolysis behavior than free SnF₂ [2].

Acidic Calcium Phosphate Delivery Systems

The differential hydrolysis behavior of Na₂SnF₆ under acidic, high-Ca²⁺ conditions—where H⁺ inhibition dominates over Ca²⁺ promotion, opposite to Na₂SiF₆ [1]—makes this compound the preferred hexafluorometallate for topical fluoride treatments that rely on dicalcium phosphate dihydrate intermediate formation. Formulators can exploit this H⁺-controlled hydrolysis to achieve more predictable fluoride release kinetics in two-part or single-part acidic calcium phosphate systems [1].

Mn⁴⁺-Doped Red Phosphor Host Matrix

While mixed-cation hexafluorostannates such as NaKSnF₆:Mn⁴⁺ have been shown to exhibit superior chromaticity coordinates compared to Na₂SnF₆:Mn⁴⁺ [1], Na₂SnF₆ remains the foundational binary host matrix from which mixed-cation phosphors are developed. Its well-characterized tetragonal crystal structure (P4₂/mnm), moderate computed band gap of ~4.97 eV (GGA), and air/moisture stability make it the preferred starting material for systematic Mn⁴⁺ doping studies and for applications where simpler single-cation host matrices are sufficient [2].

Precursor for Battery Electrolyte Additives

The demonstrated functionality of Li₂SnF₆ as an SEI- and CEI-forming additive for thermally robust NCM811/graphite lithium-ion cells [1] establishes the [SnF₆]²⁻ anion as a viable battery electrolyte additive species. Sodium hexafluorostannate serves as the most economical and scalable precursor for preparing Li₂SnF₆ via cation exchange or metathesis, and is directly applicable as a sodium-ion battery electrolyte additive in its own right, where the sodium cation is already compatible with the sodium-ion cell chemistry [2].

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